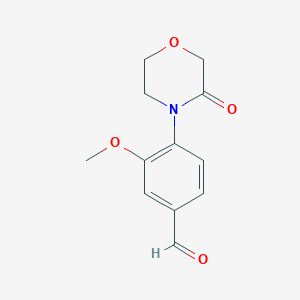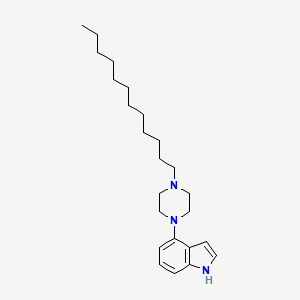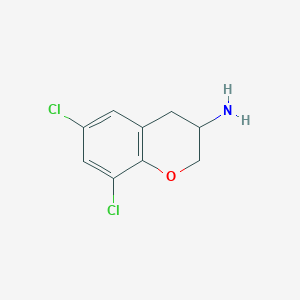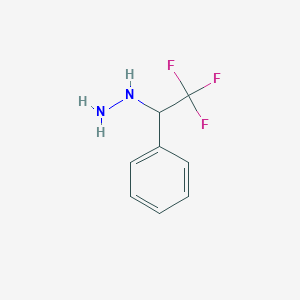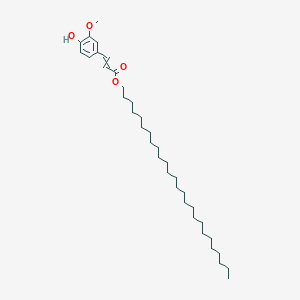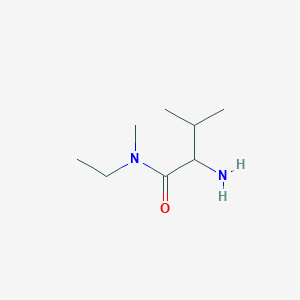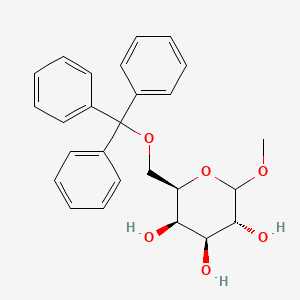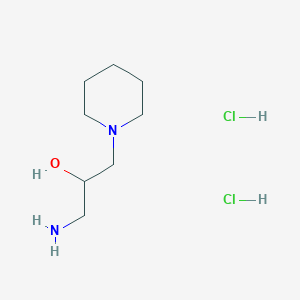
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a piperidine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 1-piperidinylpropan-2-ol with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and therapeutic compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds, such as:
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound has a methyl group on the piperidine ring, which may alter its reactivity and applications.
1-(Piperidin-1-yl)propan-2-ol: Lacks the amino group, making it less versatile for certain reactions.
1-(aminooxy)-3-(piperidin-1-yl)propan-2-ol dihydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer a wide range of reactivity and utility in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H20Cl2N2O |
|---|---|
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H |
InChI-Schlüssel |
FHGTWSNIJDZPPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(CN)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


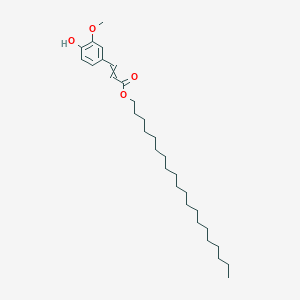
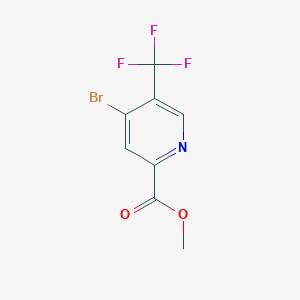

![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)
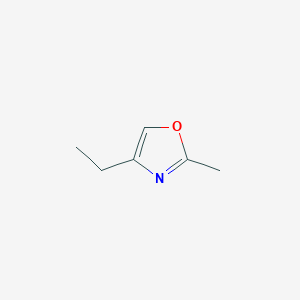
![(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12435449.png)
